molecular formula C16H13ClO3 B13945745 3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione CAS No. 1000697-66-4

3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione

Cat. No.: B13945745
CAS No.: 1000697-66-4
M. Wt: 288.72 g/mol
InChI Key: SOPCQGCUNUGGLK-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromene core with a 2-chlorobenzyl substituent, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzyl chloride with a suitable chromene precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar benzyl substituent but differ in their core structure.

    4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Another compound with a 2-chlorobenzyl group but with a different heterocyclic core.

Uniqueness

3-(2-chlorobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione is unique due to its specific chromene core and the positioning of the 2-chlorobenzyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1000697-66-4

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-7,8-dihydro-6H-chromene-2,5-dione

InChI

InChI=1S/C16H13ClO3/c17-13-5-2-1-4-10(13)8-11-9-12-14(18)6-3-7-15(12)20-16(11)19/h1-2,4-5,9H,3,6-8H2

InChI Key

SOPCQGCUNUGGLK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C(=O)O2)CC3=CC=CC=C3Cl)C(=O)C1

Origin of Product

United States

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